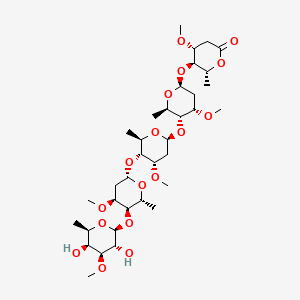![molecular formula C5H10O5 B591471 D-[5-<sup>13</sup>C]RIBOSE CAS No. 139657-62-8](/img/no-structure.png)
D-[5-13C]RIBOSE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-[5-13C]Ribose: is a stable isotope-labeled compound of D-ribose, a naturally occurring sugar molecule. D-ribose plays a crucial role in the production of adenosine triphosphate (ATP), the primary source of energy for cells . The stable isotope labeling with carbon-13 at the fifth position allows for detailed studies in metabolic pathways and molecular interactions, making it a valuable tool in scientific research.
Wissenschaftliche Forschungsanwendungen
D-[5-13C]Ribose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study carbohydrate metabolism and molecular interactions.
Biology: Helps in understanding the role of ribose in nucleotide synthesis and energy production.
Industry: Used in the production of antiviral and anticancer drugs due to its role in nucleotide synthesis.
Wirkmechanismus
Target of Action
D-[5-13C]Ribose, a variant of D-ribose labeled with the stable isotope carbon-13 at the 5th carbon, primarily targets cellular processes that involve the synthesis and metabolism of nucleotides . It plays a crucial role in various fundamental life processes .
Mode of Action
Within the cellular milieu, exogenously supplied D-ribose can undergo phosphorylation to yield ribose-5-phosphate (R-5-P) .
Biochemical Pathways
D-ribose is involved in several biochemical pathways. It is a key player in the pentose phosphate pathway (PPP), where it contributes to ATP production . It also participates in nucleotide synthesis . Furthermore, D-ribose can activate central carbon metabolism, including glycolysis and the tricarboxylic acid cycle (TCA cycle), increasing the abundance of NADH .
Pharmacokinetics
D-ribose is rapidly absorbed with a mean Tmax ranging between 18 and 30 minutes . It is rapidly eliminated from plasma (within <140 minutes) . The amount of D-ribose in urine ranges from 4.15% to 7.20% of the administered dose . When D-ribose is administered with meals, Tmax is unchanged; however, Cmax and AUC decrease .
Result of Action
The molecular and cellular effects of D-ribose’s action are significant. It plays a fundamental role in processes governing cell growth, division, development, and reproduction, contributing significantly to essential life activities . Certain in vitro experiments have indicated that exogenous d-ribose exposure could trigger apoptosis in specific cell lines .
Action Environment
The action, efficacy, and stability of D-ribose can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of D-ribose, leading to a decrease in Cmax and AUC . Furthermore, the safety data sheet for D-[5-13C]Ribose suggests that it should be handled with care, indicating that its stability and efficacy could be affected by improper storage or handling .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
D-[5-13C]Ribose interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of D-ribose 5-phosphate ketol-isomerase, D-ribulose 5-phosphate 3-epimerase, and D-sedoheptulose 7-phosphate . These interactions are essential for the proper functioning of various biochemical reactions .
Molecular Mechanism
At the molecular level, D-[5-13C]Ribose exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For instance, Ribose-5-phosphoric acid, a derivative of D-[5-13C]Ribose, is fermentable by the Lebedew extract, producing ethyl alcohol, carbon dioxide, and phosphoric acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-[5-13C]Ribose typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the fermentation of glucose using genetically modified microorganisms that can incorporate the carbon-13 isotope into the ribose structure . The reaction conditions often include controlled temperature, pH, and nutrient supply to optimize the yield of the labeled ribose.
Industrial Production Methods
Industrial production of D-[5-13C]Ribose involves large-scale fermentation processes. These processes use genetically engineered strains of bacteria or yeast that can efficiently produce ribose with the carbon-13 isotope. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and chromatography, to isolate the labeled ribose .
Analyse Chemischer Reaktionen
Types of Reactions
D-[5-13C]Ribose undergoes various chemical reactions, including:
Oxidation: Ribose can be oxidized to ribonic acid using oxidizing agents like nitric acid.
Reduction: Reduction of ribose can yield ribitol, a sugar alcohol.
Substitution: Ribose can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid or bromine water under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a metal catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various ribose derivatives depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Glucose-13C6
- D-Galactose-13C6
- D-Xylulose-13C5
- D-Glucosamine-1-13C hydrochloride
Uniqueness
D-[5-13C]Ribose is unique due to its specific labeling at the fifth carbon position, which allows for precise tracking and analysis in metabolic studies. Unlike other labeled sugars, D-[5-13C]Ribose is directly involved in the synthesis of nucleotides and ATP, making it particularly valuable for research in energy metabolism and nucleotide biosynthesis .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of D-[5-13C]RIBOSE can be achieved through a multistep process involving the conversion of starting materials to intermediates and ultimately to the final product. The key steps involve the incorporation of the 13C isotope into the ribose ring at the C-5 position.", "Starting Materials": [ "D-Glucose", "13C-labeled methanol", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Acetic anhydride", "Methanol", "Toluene", "Diethyl ether", "Sodium sulfate", "Activated charcoal" ], "Reaction": [ "Step 1: Conversion of D-glucose to D-[1,2,3,4,5-13C5]glucose using 13C-labeled methanol and sodium borohydride as reducing agent", "Step 2: Oxidation of D-[1,2,3,4,5-13C5]glucose to D-[1,2,3,4,5-13C5]gluconic acid using sodium hydroxide and hydrogen peroxide", "Step 3: Conversion of D-[1,2,3,4,5-13C5]gluconic acid to D-[5-13C]ribonolactone using hydrochloric acid and acetic anhydride", "Step 4: Reduction of D-[5-13C]ribonolactone to D-[5-13C]ribose using sodium borohydride and methanol in toluene", "Step 5: Purification of D-[5-13C]ribose using diethyl ether, sodium sulfate, and activated charcoal" ] } | |
CAS-Nummer |
139657-62-8 |
Molekularformel |
C5H10O5 |
Molekulargewicht |
151.122 |
IUPAC-Name |
(2R,3S,4S)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1 |
InChI-Schlüssel |
PYMYPHUHKUWMLA-HEEJBYPNSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
Synonyme |
D-[5-13C]RIBOSE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






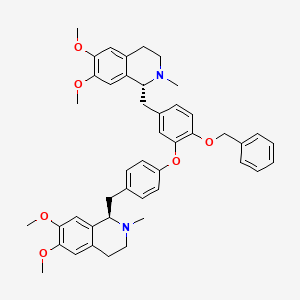
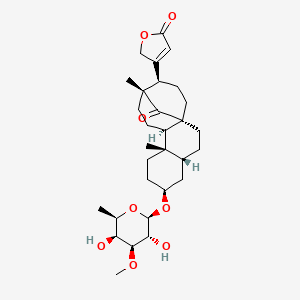
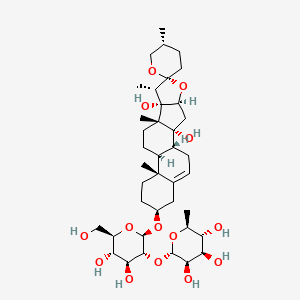
![6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride](/img/structure/B591403.png)
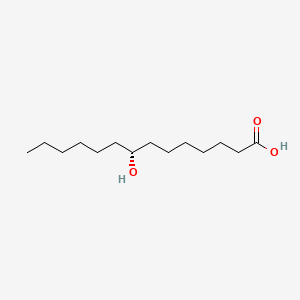
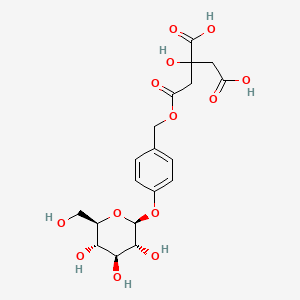

![Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]](/img/structure/B591409.png)
